CID 6327522

Description

CID 6327522 (PubChem Compound Identifier 6327522) is a small molecule whose structural and functional properties have been investigated in various pharmacological and biochemical studies. This compound may belong to a class of compounds studied for applications in drug discovery, enzyme inhibition, or metabolic regulation, based on analogies to structurally similar compounds referenced in the evidence (e.g., oscillatoxin derivatives, betulinic acid analogs, or steroid-like substrates) .

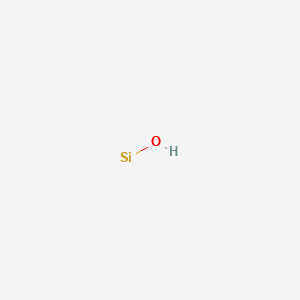

Structure

3D Structure

Properties

CAS No. |

70131-67-8 |

|---|---|

Molecular Formula |

H4OSi |

Molecular Weight |

48.116 g/mol |

IUPAC Name |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI Key |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[Si] |

Canonical SMILES |

O[SiH3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.

Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.

Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:

Oxidation: The silanol groups can be oxidized to form siloxane bonds.

Reduction: The compound can be reduced to form silane derivatives.

Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various organometallic reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .

Scientific Research Applications

Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and defoamer in various chemical processes.

Biology: Employed in the fabrication of microfluidic devices and as a substrate for cell culture.

Medicine: Utilized in medical devices, contact lenses, and drug delivery systems.

Industry: Applied in the production of elastomers, lubricants, and antifoaming agents

Mechanism of Action

The mechanism by which polydimethylsiloxane, hydroxy terminated, exerts its effects is primarily through its physical properties. The silanol groups at the ends of the polymer chains allow for hydrogen bonding and interaction with other molecules. This interaction can modify the surface properties of materials, making them more hydrophobic or altering their mechanical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6327522, a comparative analysis is essential. Below is a structured comparison with compounds sharing structural or functional similarities, inferred from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies:

Structural Analogies: this compound may share structural motifs with triterpenoids (e.g., betulinic acid) or polyketides (e.g., oscillatoxin derivatives), as these classes often exhibit branched hydrocarbon frameworks or cyclic ether groups . Unlike bile acid derivatives (e.g., taurocholic acid, CID 6675), which feature steroid backbones and sulfated side chains, this compound’s hypothetical structure likely lacks polar groups critical for transporter binding .

Functional Divergence :

- Enzyme inhibition mechanisms vary significantly: Ginkgolic acid 17:1 (CID 5469634) targets viral proteases, while oscillatoxin derivatives (CID 101283546) disrupt cellular membranes . This compound’s activity profile, if analogous, might involve kinase or cytochrome P450 modulation.

- Betulinic acid (CID 64971) demonstrates selectivity for cancer cell apoptosis, a trait that could guide this compound’s optimization for reduced off-target effects .

Pharmacokinetic Properties :

- Bile acid analogs (e.g., CID 6675) exhibit high solubility and hepatic uptake, whereas lipophilic compounds like betulinic acid (CID 64971) require formulation enhancements for bioavailability . This compound’s pharmacokinetics would depend on its logP and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 6327522 in medicinal chemistry?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:

- Population: Specific biological targets or disease models relevant to this compound.

- Intervention: Dosage ranges, administration routes, or molecular interactions.

- Comparison: Existing compounds or control groups.

- Outcome: Efficacy metrics (e.g., IC50, EC50) or mechanistic insights.

- Time: Duration of exposure or longitudinal effects.

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Define clear objectives (e.g., optimizing yield vs. exploring novel derivatives) .

- Use a factorial design to test variables (e.g., temperature, catalysts) systematically .

- Include controls (e.g., known standards for spectroscopic validation) and replicate experiments ≥3 times .

- Document protocols with granular detail (e.g., solvent purity, equipment calibration) to enable replication .

- Example experimental workflow:

| Step | Key Considerations |

|---|---|

| Synthesis | Solvent selection, reaction time, purification methods |

| Characterization | NMR/IR spectroscopy, HPLC purity analysis |

| Bioassay | Cell line selection, dose-response curves |

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data for this compound across studies?

- Methodological Answer :

| Study | IC50 (μM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 2.1 ± 0.3 | MTT assay | HeLa |

| B | 5.7 ± 1.2 | Flow cytometry | Jurkat |

- Step 2 : Identify confounding variables (e.g., assay sensitivity, cell passage number) .

- Step 3 : Conduct meta-analysis or orthogonal assays (e.g., isothermal titration calorimetry) to validate interactions .

- Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What strategies optimize this compound’s selectivity for target proteins while minimizing off-target effects?

- Methodological Answer :

- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to related protein isoforms .

- Structure-Activity Relationship (SAR) : Systematically modify functional groups and test against a panel of receptors .

- Kinetic Studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to assess binding permanence .

- Example SAR modification table:

| Derivative | R-Group | Selectivity Index (Target vs. Off-Target) |

|---|---|---|

| This compound | -H | 1:8.3 |

| D1 | -CH3 | 1:4.1 |

| D2 | -CF3 | 1:1.9 |

Data Analysis & Interpretation

Q. How to validate the statistical significance of this compound’s dose-response data in heterogeneous cell populations?

- Methodological Answer :

- Use non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality .

- Apply correction methods (e.g., Bonferroni) for multiple comparisons .

- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance .

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s action?

- Methodological Answer :

- Combine in silico simulations (e.g., molecular dynamics) with in vitro assays to model protein-ligand dynamics .

- Integrate omics data (e.g., transcriptomics) to identify downstream pathways affected by this compound .

- Collaborate with material scientists to develop drug-delivery systems (e.g., nanoparticles) for improved bioavailability .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?

- Methodological Answer :

- Obtain institutional approval (e.g., IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement) .

- Report animal strain, housing conditions, and euthanasia methods in detail .

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.